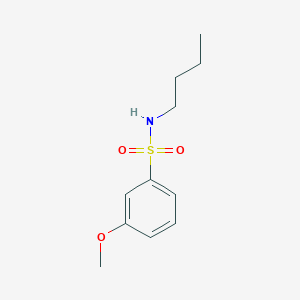
N-butyl-3-méthoxybenzène-1-sulfonamide
Vue d'ensemble
Description
N-butyl-3-methoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C11H17NO3S and a molecular weight of 243.33 g/mol. It is a derivative of benzene sulfonamide, featuring a butyl group and a methoxy group attached to the benzene ring
Applications De Recherche Scientifique
N-butyl-3-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Industry: It can be used in the production of materials, such as polymers and coatings, due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-methoxybenzene-1-sulfonamide typically involves the following steps:
Benzene Sulfonation: Benzene is sulfonated using concentrated sulfuric acid to produce benzene sulfonic acid.
Butylation: The benzene sulfonic acid is then reacted with butyl chloride in the presence of an alkali such as sodium hydroxide to introduce the butyl group, forming N-butylbenzenesulfonamide.
Methoxylation: The N-butylbenzenesulfonamide undergoes methylation using methanol and an acid catalyst to introduce the methoxy group, resulting in N-butyl-3-methoxybenzene-1-sulfonamide.
Industrial Production Methods: In an industrial setting, the production of N-butyl-3-methoxybenzene-1-sulfonamide may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: N-butyl-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or other alkyl/aryl groups can be used in substitution reactions, often requiring a strong base or acid catalyst.
Major Products Formed:
Oxidation Products: Sulfonic acids, nitro derivatives, and other oxidized forms.
Reduction Products: Amines, alcohols, and other reduced forms.
Substitution Products: Derivatives with different alkyl or aryl groups attached to the benzene ring.
Mécanisme D'action
N-butyl-3-methoxybenzene-1-sulfonamide is similar to other benzene sulfonamides, such as N-tert-butyl-3-methoxybenzene-1-sulfonamide and N-butylbenzenesulfonamide. its unique combination of functional groups (butyl and methoxy) distinguishes it from these compounds. The presence of the methoxy group, in particular, can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.
Comparaison Avec Des Composés Similaires
N-tert-butyl-3-methoxybenzene-1-sulfonamide
N-butylbenzenesulfonamide
3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide
Propriétés
IUPAC Name |
N-butyl-3-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-3-4-8-12-16(13,14)11-7-5-6-10(9-11)15-2/h5-7,9,12H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWARTXGJIWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















